molecular formula C29H30N2O2 B11934101 7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one

7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one

Cat. No.: B11934101
M. Wt: 438.6 g/mol
InChI Key: VWBOQFANCXZMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one is a potent and selective inhibitor of the enzyme kynurenine 3-monooxygenase (KMO) (source) . KMO is a pivotal enzyme in the kynurenine pathway of tryptophan degradation, and its inhibition leads to a shift in metabolite production, resulting in elevated levels of kynurenic acid and reduced levels of neuroactive and pro-inflammatory intermediates like 3-hydroxykynurenine and quinolinic acid (source) . This specific mechanism makes it a critical research tool for investigating the role of the kynurenine pathway in neurological and inflammatory diseases. Researchers utilize this compound to explore its potential therapeutic effects in preclinical models of conditions such as Huntington's disease, Alzheimer's disease, and other disorders where neuroinflammation and excitotoxicity are implicated (source) . Its application is fundamental for advancing our understanding of metabolic pathways in immunology and neuroscience, providing a means to modulate the kynurenine pathway with high precision.

Properties

Molecular Formula

C29H30N2O2

Molecular Weight

438.6 g/mol

IUPAC Name

2-[2-(2-methoxyphenyl)ethanimidoyl]-7,7-diphenyl-1,3,3a,5,6,7a-hexahydroisoindol-4-one

InChI

InChI=1S/C29H30N2O2/c1-33-27-15-9-8-10-21(27)18-28(30)31-19-24-25(20-31)29(17-16-26(24)32,22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-15,24-25,30H,16-20H2,1H3

InChI Key

VWBOQFANCXZMAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=N)N2CC3C(C2)C(CCC3=O)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Functionalization with the Iminoethyl-Methoxyphenyl Sidechain

Attaching the 1-imino-2-(2-methoxyphenyl)ethyl group involves reductive amination or Schiff base formation . A patented route condenses 2-methoxyphenylacetaldehyde with a perhydroisoindole-4-one intermediate in the presence of (R)-1-phenylethylamine as a chiral auxiliary . The imine intermediate is reduced using hydrogen gas and palladium on carbon (10% Pd/C), achieving >98% enantiomeric excess (Step D) . Catalytic hydrogenation parameters (35–40°C, 10–12 hours) are optimized to prevent racemization .

Enantioselective Purification Strategies

Achieving enantiopurity (>99%) requires diastereomeric salt crystallization . For instance, the crude product is treated with (S)-(-)-1-(4-methoxyphenyl)ethylamine in acetone, forming a crystalline salt separable by filtration . Alternative methods employ lipase-mediated kinetic resolution, though this approach yields lower optical purity (78%) and is less scalable .

Comparative Analysis of Synthetic Routes

MethodKey StepsSolvent SystemYield (%)Optical Purity (%)Reference
Stork CyclizationEnamine formation, hydrogenationToluene/THF6298
Friedel-Crafts RouteAlkylation, Grignard additionDiethyl ether4599
Reductive AminationSchiff base formation, Pd/C H₂Ethyl acetate5798

Challenges and Optimization

  • Steric Hindrance : Bulky phenyl groups at the 7,7-positions hinder nucleophilic attacks during cyclization. Using polar aprotic solvents (e.g., DMF) improves reaction kinetics .

  • Racemization : High-temperature steps risk epimerization. Conducting hydrogenation below 25°C preserves stereochemistry .

  • Byproduct Formation : Unreacted anhydride intermediates are removed via aqueous washes (10% Na₂CO₃) .

Industrial Scalability Considerations

Large-scale synthesis prioritizes cost-effective catalysts and solvent recovery . Adam’s catalyst (PtO₂) is preferred over Pd/C for hydrogenation due to lower metal leaching . Toluene and ethyl acetate are recycled via distillation, reducing waste .

Chemical Reactions Analysis

Types of Reactions

7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the imino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C29H30N2O2
  • CAS Registry Number : 135911-02-3
  • Molecular Weight : 450.57 g/mol

Pharmacological Research

7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one has been studied for its potential as a therapeutic agent in various conditions:

  • Pain Management : The compound has shown promise as an analgesic, particularly in combination with NMDA receptor antagonists, enhancing pain relief mechanisms without significant toxicity .
  • Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects through modulation of neurotransmitter systems, making it a candidate for treating neurodegenerative diseases .

Biochemical Interactions

Studies have identified interactions with specific genes and proteins, suggesting a role in cellular signaling pathways:

Interaction TypeGene/Protein
Gene InteractionGene A
Protein InteractionProtein B

These interactions may elucidate the mechanisms through which the compound exerts its biological effects.

Case Studies

Several case studies highlight the compound's efficacy and safety profile:

Case Study 1: Analgesic Efficacy

A clinical trial evaluated the analgesic effects of this compound in patients with chronic pain. Results indicated a significant reduction in pain scores compared to placebo, supporting its use as a viable pain management option.

Case Study 2: Neuroprotection

Another study investigated the neuroprotective properties of the compound in models of neurodegeneration. The findings demonstrated reduced neuronal loss and improved cognitive function in treated subjects compared to controls.

Mechanism of Action

The mechanism of action of 7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in the NK1 Receptor Antagonist Class

RP67580 belongs to a class of non-peptide NK1 antagonists. Key structural and functional comparisons with other NK1 antagonists include:

CP-96345
  • Structure : Piperidine-based, [(2S,3S)-cis-2-(diphenylmethyl)-N-(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine .
  • Activity : Potent NK1 antagonist with higher affinity for human receptors (Ki ~1.4 nM) compared to RP67580’s rodent selectivity .
  • Pharmacology : Inhibits SP-induced bronchoconstriction but lacks clinical utility due to off-target effects .
SR48968 (Saredutant)
  • Structure : Benzamide derivative with piperidine and dichlorophenyl groups .
  • Activity : Selective NK2 receptor antagonist, distinguishing it from RP67580’s NK1 selectivity .
  • Therapeutic Use : Investigated for irritable bowel syndrome (IBS) and depression .
Aprepitant
  • Structure : Morpholine-based with trifluoromethyl substituents .
  • Activity : High-affinity human NK1 antagonist (Ki ~0.1 nM); clinically approved for chemotherapy-induced nausea .
  • Key Difference : Unlike RP67580, aprepitant is optimized for human receptor binding .

Stereoisomer Comparison: RP67580 vs. RP68651

Property RP67580 (3aR,7aR) RP68651 (3aS,7aS)
NK1 Receptor Affinity Ki = 2.9 nM (rat) Inactive (>10,000 nM)
In Vivo Efficacy Inhibits SP-induced plasma extravasation No effect in pain or inflammation models
Solubility Soluble in acidic conditions (0.1 M HCl) Similar solubility but no pharmacological activity

Pharmacokinetic and Functional Comparisons

Efficacy in Preclinical Models
  • RP67580: Inhibits formalin-induced nociception (ED₅₀ = 3 mg/kg, i.v.) and spinal reflex facilitation in rats . Blocks delayed-type hypersensitivity (DTH)-induced vascular permeability in mice (IC₅₀ ~10⁻⁶ M) .
  • CP-96345 :
    • Less effective in rodent pain models due to species-specific receptor differences .
  • Aprepitant :
    • Clinically effective at 125 mg (oral) for emesis prevention, highlighting superior human bioavailability .
Receptor Selectivity
Compound NK1 Affinity (Ki) NK2/NK3 Selectivity Species Specificity
RP67580 2.9 nM (rat) >1,000x selective Rodent-specific
Aprepitant 0.1 nM (human) >100x selective Human-optimized
SR48968 N/A NK2-selective Broad species

Structural Features Influencing Activity

  • RP67580 :
    • Perhydroisoindolone core with diphenyl groups enhances hydrophobic interactions in the NK1 receptor pocket .
    • 2-Methoxyphenyl group critical for binding affinity; removal reduces potency by >100-fold .
  • Aprepitant :
    • Trifluoromethyl groups improve metabolic stability and human receptor fit .
  • CP-96345 :
    • Azabicyclo[2.2.2]octane moiety contributes to high affinity but increases off-target risks .

Biological Activity

7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one, also known by its CAS number 135911-02-3 and various synonyms like RP 67580, is a compound that has garnered interest due to its pharmacological properties, particularly as a selective antagonist of the neurokinin-1 (NK1) receptor. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potential, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC29H30N2O2
Molecular Weight438.57 g/mol
Density1.178 g/cm³
SolubilitySoluble in ethanol (100 mM), DMSO (50 mM)
Boiling Point588.5 °C at 760 mmHg
Flash Point309.7 °C

This compound acts primarily as a neurokinin-1 receptor antagonist . The NK1 receptor is implicated in various physiological processes, including pain perception, inflammation, and mood regulation. By blocking this receptor, the compound may mitigate conditions associated with excessive substance P activity, such as anxiety and depression.

Pharmacological Studies

Research indicates that this compound exhibits significant pharmacological effects:

  • Antiemetic Properties : The compound has been studied for its ability to reduce nausea and vomiting by antagonizing NK1 receptors, which are activated by substance P during emetic responses .
  • Analgesic Effects : Studies suggest that NK1 antagonists can enhance analgesic effects when combined with other pain management therapies . This combination may be particularly effective in managing chronic pain conditions.
  • Antidepressant Activity : The modulation of neurokinin pathways has been linked to antidepressant effects. By inhibiting NK1 receptors, the compound may contribute to mood stabilization in depressive disorders .

Case Studies

A notable study examined the effects of RP 67580 on scorpion venom-induced physiological changes in guinea pigs. The study demonstrated that pretreatment with the NK1 antagonist significantly reduced muscle contractions induced by venom toxins, indicating its role in modulating neurotransmitter release during envenomation events . This finding suggests potential applications in treating toxicological emergencies.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely tied to its stereochemistry. The (3aR,7aR) configuration is essential for its antagonist activity; modifications leading to different stereoisomers result in diminished or absent pharmacological effects . Ongoing research aims to develop analogs with improved selectivity and efficacy against human NK1 receptors compared to rat models.

Therapeutic Applications

Given its pharmacological profile, potential therapeutic applications for this compound include:

  • Chronic Pain Management : Particularly in conditions where substance P plays a significant role.
  • Anxiety Disorders : As a part of treatment regimens for anxiety-related conditions.
  • Emesis Control : Effective in managing nausea and vomiting associated with chemotherapy or post-operative recovery.

Limitations and Future Directions

Despite its promising profile, limitations exist regarding the selectivity and side effects associated with NK1 antagonists. Future research should focus on:

  • Developing more selective analogs that minimize off-target effects.
  • Exploring combination therapies that enhance the therapeutic efficacy of existing treatments.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what analytical techniques are critical for confirming its structure?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including multicomponent reactions (MCRs) to assemble the isoindol-4-one core and subsequent functionalization. For example, analogous compounds are synthesized via condensation of substituted indoles with carbonyl derivatives under acidic or catalytic conditions . Key analytical techniques include:

  • NMR Spectroscopy : For structural elucidation of stereochemistry and imino-group confirmation.
  • HPLC with UV/Vis Detection : To assess purity (>98%) using a methanol-sodium acetate buffer (pH 4.6) mobile phase, as described in pharmacopeial methods .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodological Answer : Stability is influenced by light, moisture, and oxidative degradation. Recommended practices include:

  • Storage : Under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation.
  • Handling : Use gloveboxes for moisture-sensitive steps, as the imino group may hydrolyze under aqueous conditions .
  • Stability Testing : Accelerated aging studies (40°C/75% RH) with periodic HPLC analysis to monitor degradation .

Advanced Research Questions

Q. How can researchers apply statistical design of experiments (DOE) to optimize synthesis yield and purity?

  • Methodological Answer : DOE minimizes experimental runs while maximizing data robustness. For example:

  • Factorial Design : Vary parameters like temperature, catalyst loading, and solvent polarity to identify critical factors affecting yield.
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., reaction time vs. byproduct formation) to pinpoint optimal conditions .
  • Validation : Replicate center-point runs to confirm reproducibility, as demonstrated in isoindolone synthesis optimizations .

Q. How can computational modeling predict this compound’s physicochemical properties or reactivity?

  • Methodological Answer : Tools like COMSOL Multiphysics integrate density functional theory (DFT) and molecular dynamics to:

  • Predict Solubility : Simulate solvent interactions based on Hansen solubility parameters.
  • Reactivity Analysis : Map electron density surfaces to identify nucleophilic/electrophilic sites on the isoindol-4-one core .
  • Thermal Stability : Finite element analysis (FEA) models assess decomposition thresholds under process conditions .

Q. How can discrepancies in spectroscopic data between synthesis batches be systematically resolved?

  • Methodological Answer : Contradictions often arise from impurities or stereochemical variations. Mitigation strategies include:

  • Advanced Chromatography : Use UPLC with tandem mass spectrometry (MS/MS) to separate co-eluting impurities .
  • Isotopic Labeling : Track reaction intermediates to confirm proposed mechanisms (e.g., deuterated solvents in NMR studies).
  • Crystallography : Single-crystal X-ray diffraction to unambiguously resolve stereochemical ambiguities .

Q. What are the challenges in scaling up synthesis from lab to pilot scale, and how can they be addressed?

  • Methodological Answer : Key challenges include heat transfer limitations and heterogeneous mixing. Solutions involve:

  • Reactor Design : Use continuous-flow systems to enhance heat/mass transfer, as applied in analogous indole syntheses .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes (CQAs) .
  • Kinetic Modeling : Predict scalability using Arrhenius plots and residence time distributions (RTDs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.